molecular formula C18H13N7O B2655670 1-phenyl-8-(phenylamino)-1H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one CAS No. 1203084-51-8

1-phenyl-8-(phenylamino)-1H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one

Cat. No.: B2655670
CAS No.: 1203084-51-8
M. Wt: 343.35
InChI Key: ITPARAAFFPWFAH-UHFFFAOYSA-N
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Description

1-phenyl-8-(phenylamino)-1H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one is a complex heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one core with phenyl and phenylamino substituents

Preparation Methods

The synthesis of 1-phenyl-8-(phenylamino)-1H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with suitable nitriles or amidines under controlled conditions. The reaction conditions often involve the use of catalysts such as copper salts or acidic media to facilitate the cyclization process .

Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

1-phenyl-8-(phenylamino)-1H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one undergoes various types of chemical reactions, including:

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-phenyl-8-(phenylamino)-1H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-phenyl-8-(phenylamino)-1H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific active sites, inhibiting or modulating the activity of these targets. For example, it may act as an inhibitor of kinases or other enzymes involved in cellular signaling pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

1-phenyl-8-(phenylamino)-1H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of functional groups and the resulting chemical and biological properties.

Properties

IUPAC Name

12-anilino-3-phenyl-1,3,4,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-2(6),4,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N7O/c26-15-14-11-19-25(13-9-5-2-6-10-13)16(14)24-17(22-23-18(24)21-15)20-12-7-3-1-4-8-12/h1-11H,(H,20,22)(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPARAAFFPWFAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NN=C3N2C4=C(C=NN4C5=CC=CC=C5)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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